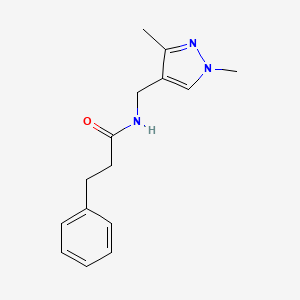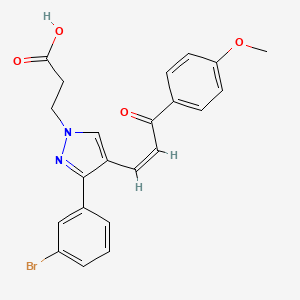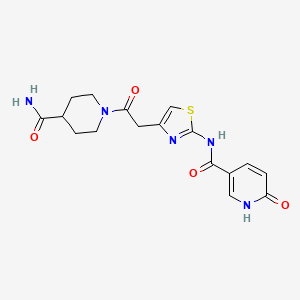![molecular formula C24H18BrN3 B2451525 3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-40-8](/img/structure/B2451525.png)
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information available on the synthesis of “3-(3-bromophenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline”, pyrazole derivatives have been synthesized and studied for their diverse pharmacological effects . The synthesis typically involves coupling reactions and the structures are usually verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Aplicaciones Científicas De Investigación
Synthesis Methods : Pyrazoloquinoline derivatives, including those related to the compound , are synthesized using various methods. For instance, the Friedländer condensation method is used for synthesizing 1H-pyrazolo[3,4-b]quinolines from pyrazolin-5-ones and o-aminobenzaldehyde (Tomasik, Tomasik, & Abramovitch, 1983).
Optical Properties : These compounds exhibit significant optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs). For example, derivatives of 1H-pyrazolo[3,4-b]quinoline show strong absorption bands in the 200–500 nm range, which are essential for optoelectronic applications (Koścień et al., 2003).
Photophysical Properties : The photophysical properties of pyrazoloquinoline derivatives are also of significant interest. These properties include solvatochromism, acidochromism, solid-state fluorescence, and electron transfer processes, which are crucial in the development of molecular logic switches and sensors (Uchacz et al., 2016).
Biological Activities : While avoiding specifics on drug use and side effects, it's notable that some pyrazoloquinoline derivatives exhibit antimicrobial and antiviral activities, making them potential candidates for pharmaceutical research (Kumara et al., 2016).
Electroluminescent Devices : Pyrazoloquinoline derivatives, including those with substituted phenyl groups, are explored for their electroluminescent properties. This research is crucial for developing novel materials for electroluminescent devices (Danel et al., 2009).
Fluorescence Quenching Studies : The reversible quenching of fluorescence by protonation in pyrazoloquinoline derivatives is studied, which is essential for understanding their behavior in different chemical environments and potential applications in sensing technologies (Mu et al., 2010).
Synthesis of Novel Compounds : Research also focuses on novel methods of synthesizing pyrazoloquinoline derivatives, which is critical for expanding their applications in various fields (Pawlas et al., 2000).
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(3,4-dimethylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-15-10-11-19(12-16(15)2)28-24-20-8-3-4-9-22(20)26-14-21(24)23(27-28)17-6-5-7-18(25)13-17/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDJSWHDPNVEJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=NC4=CC=CC=C43)C(=N2)C5=CC(=CC=C5)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B2451442.png)
![Tert-butyl 2-[(E)-2-cyano-3-ethoxyprop-2-enoyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2451443.png)

![2-((6-(1H-imidazol-1-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2451447.png)
![N-(3-chlorophenyl)-2-[(8-methyl-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/no-structure.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2451451.png)

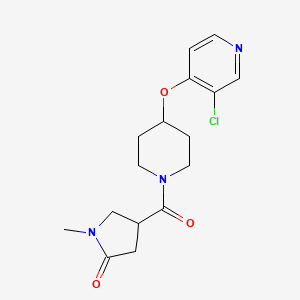

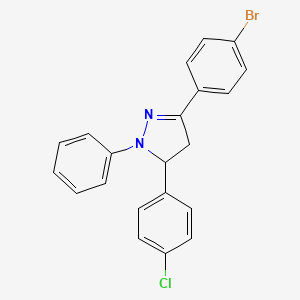
![4-[2-(3,4-Dichlorophenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B2451459.png)
